Cas no 616212-53-4 (benzyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

Benzyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative with a thione functional group, offering utility in organic synthesis and medicinal chemistry research. Its structure incorporates a 3,4-dimethoxyphenyl moiety and a benzyl ester group, enhancing its potential as a versatile intermediate for further functionalization. The presence of the sulfanylidene group at the 2-position contributes to its reactivity in nucleophilic and coordination chemistry applications. This compound may serve as a precursor for the development of pharmacologically active molecules, particularly in the exploration of heterocyclic scaffolds. Its crystalline nature and defined molecular weight facilitate characterization and purity assessment, making it suitable for controlled synthetic applications.
benzyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate structure
616212-53-4 structure
Product name:benzyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate
CAS No:616212-53-4
MF:C21H22N2O4S
Molecular Weight:398.475384235382
CID:6001300
PubChem ID:4694999

benzyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate 化学的及び物理的性質

名前と識別子

    • benzyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate
    • benzyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
    • 5-Pyrimidinecarboxylic acid, 4-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydro-6-methyl-2-thioxo-, phenylmethyl ester
    • Oprea1_709933
    • F1038-0262
    • benzyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
    • AKOS002195956
    • 616212-53-4
    • AKOS016060788
    • インチ: 1S/C21H22N2O4S/c1-13-18(20(24)27-12-14-7-5-4-6-8-14)19(23-21(28)22-13)15-9-10-16(25-2)17(11-15)26-3/h4-11,19H,12H2,1-3H3,(H2,22,23,28)
    • InChIKey: GWHVKCLGKKDIPF-UHFFFAOYSA-N
    • SMILES: C1(=S)NC(C)=C(C(OCC2=CC=CC=C2)=O)C(C2=CC=C(OC)C(OC)=C2)N1

計算された属性

  • 精确分子量: 398.13002836g/mol
  • 同位素质量: 398.13002836g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 28
  • 回転可能化学結合数: 7
  • 複雑さ: 603
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3
  • トポロジー分子極性表面積: 101Ų

じっけんとくせい

  • 密度みつど: 1.29±0.1 g/cm3(Predicted)
  • Boiling Point: 523.8±60.0 °C(Predicted)
  • 酸度系数(pKa): 11.08±0.70(Predicted)

benzyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1038-0262-5mg
benzyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate
616212-53-4 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1038-0262-1mg
benzyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate
616212-53-4 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1038-0262-40mg
benzyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate
616212-53-4 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1038-0262-15mg
benzyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate
616212-53-4 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1038-0262-50mg
benzyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate
616212-53-4 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1038-0262-3mg
benzyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate
616212-53-4 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1038-0262-75mg
benzyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate
616212-53-4 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F1038-0262-10mg
benzyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate
616212-53-4 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1038-0262-2μmol
benzyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate
616212-53-4 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1038-0262-2mg
benzyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate
616212-53-4 90%+
2mg
$59.0 2023-05-17

benzyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate 関連文献

benzyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylateに関する追加情報

Introduction to Benzyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 616212-53-4)

Benzyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 616212-53-4, represents a novel class of heterocyclic molecules with potential applications in drug discovery and development. The structural complexity and functional diversity of this molecule make it a subject of intense research interest, particularly in the context of designing next-generation therapeutic agents.

The molecular structure of Benzyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate incorporates several key pharmacophoric elements that are known to enhance biological activity. The presence of a tetrahydropyrimidine core is particularly noteworthy, as this scaffold is frequently encountered in biologically active compounds. The tetrahydropyrimidine ring provides a stable framework that can be modified to target specific biological pathways. In addition, the substitution pattern around the ring, including the 3,4-dimethoxyphenyl group and the 6-methyl moiety, contributes to the molecule's unique chemical and biological properties.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with various biological targets. Studies suggest that the sulfanylidene group at the 2-position of the tetrahydropyrimidine ring plays a crucial role in modulating the compound's pharmacological activity. This region is hypothesized to interact with specific amino acid residues in protein targets, thereby influencing the compound's binding affinity and efficacy. The benzyl ester functionality at the 5-position adds another layer of complexity, potentially affecting metabolic stability and bioavailability.

The synthesis of Benzyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate represents a significant achievement in synthetic organic chemistry. The multi-step synthetic route involves strategic functional group transformations and precise regioselective reactions. Key steps include the formation of the tetrahydropyrimidine core through cyclization reactions followed by selective alkylation and sulfonylation. The introduction of the 3,4-dimethoxyphenyl group and the 6-methyl substituent requires careful control to ensure high yield and purity. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have been employed to facilitate these transformations efficiently.

In terms of biological activity, preliminary studies have highlighted the potential of this compound as an inhibitor of enzymes involved in cancer cell proliferation. The structural features of Benzyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate suggest that it may interfere with critical signaling pathways that are dysregulated in malignant cells. Further investigation into its mechanism of action is warranted to elucidate its full therapeutic potential. Additionally, its interaction with other biological targets such as kinases and transcription factors is being explored to identify additional therapeutic applications.

The pharmacokinetic properties of this compound are also under scrutiny to determine its suitability for clinical development. Factors such as solubility, stability in biological fluids, and metabolic clearance rates are critical considerations. In vitro studies have been conducted to assess these parameters using relevant models. The presence of both polar and non-polar substituents in its structure suggests that it may exhibit moderate solubility in water and lipids, which could influence its distribution and bioavailability.

The role of computational methods in optimizing the properties of Benzyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have been used to predict how this compound interacts with biological targets at an atomic level. These insights have guided medicinal chemists in designing analogs with improved potency and selectivity. By leveraging computational tools alongside experimental data, researchers can accelerate the drug discovery process significantly.

The future directions for research on this compound are multifaceted. Efforts are ongoing to develop more efficient synthetic routes that minimize waste and improve scalability. Additionally, exploring its potential in combination therapies with other drugs is an area of growing interest. Preclinical studies are being designed to evaluate its safety profile and efficacy in animal models before human trials can commence. Collaborative efforts between synthetic chemists and biologists will be essential in realizing its full potential as a therapeutic agent.

In conclusion,Benzyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate(CAS No. 616212-53-4) is a promising compound with significant potential in pharmaceutical applications. Its complex structure and functional diversity make it an attractive candidate for further research into drug discovery and development. As our understanding of biological pathways continues to expand,this molecule represents one of many innovative approaches being explored to address unmet medical needs.

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